molecular formula C153H225N43O50S B3029690 H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH CAS No. 75217-63-9

H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH

Numéro de catalogue: B3029690
Numéro CAS: 75217-63-9
Poids moléculaire: 3498.7 g/mol
Clé InChI: XFYIKFWARMZYCL-BDEPVFPTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This peptide, characterized by its 31-amino acid sequence and a methionine sulfoxide (Met(O)) modification, is structurally related to bioactive peptides targeting G-protein-coupled receptors (GPCRs). Notably, its sequence shares homology with bombesin (BBN) analogs, such as the truncated BBN derivative described in , which binds gastrin-releasing peptide receptors (GRPrs) overexpressed in cancers . The Met(O) modification likely enhances oxidative stability, a critical factor for in vivo applications.

Propriétés

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfinyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C153H225N43O50S/c1-72(2)52-97(133(226)176-96(47-51-247(11)246)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,247?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYIKFWARMZYCL-BDEPVFPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCS(=O)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCS(=O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C153H225N43O50S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH is a peptide that has garnered attention for its biological activity, particularly in the context of metabolic regulation and therapeutic applications. This compound is a variant of glucagon, a hormone involved in glucose metabolism, and has been studied for its potential effects on obesity and diabetes management.

Structural Characteristics

The peptide consists of a sequence of 29 amino acids, with a molecular weight of approximately 3482.78 g/mol. The specific arrangement of amino acids influences its biological function, receptor binding affinity, and overall pharmacological properties.

Property Value
Molecular Weight3482.78 g/mol
SequenceH-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH
SolubilitySoluble to 1 mg/ml in water
Storage Temperature-20°C

Biological Activity

The biological activity of this peptide is primarily linked to its interaction with glucagon receptors and other metabolic pathways. Key areas of research include:

  • Glycemic Control : The peptide has been shown to influence blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver, similar to glucagon's action . This makes it a candidate for managing type 2 diabetes.
  • Weight Management : Studies indicate that glucagon analogs can suppress appetite and promote weight loss through mechanisms involving energy expenditure and fat oxidation . The specific sequence of this peptide may enhance these effects.
  • Potential Therapeutic Applications : Research has suggested that modifications to the glucagon structure can improve its efficacy in treating obesity and metabolic disorders. For instance, acylated analogs have shown promise in preclinical trials for enhancing metabolic outcomes .

Case Studies

Several studies have explored the effects of glucagon analogs similar to H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH:

  • Study on Obesity Management : A clinical trial involving patients with obesity demonstrated that administration of glucagon analogs resulted in significant reductions in body weight and improvements in insulin sensitivity over 12 weeks .
  • Diabetes Treatment Efficacy : In another study, participants with type 2 diabetes treated with glucagon-like peptides showed enhanced glycemic control compared to those receiving standard care, highlighting the potential role of this peptide in diabetes management .

The mechanism by which H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH exerts its biological effects involves:

  • Receptor Activation : Binding to the glucagon receptor initiates signaling cascades that lead to increased glucose production from the liver.
  • Hormonal Regulation : It modulates the secretion of insulin and other hormones involved in glucose metabolism, thereby influencing overall metabolic homeostasis.
  • Energy Expenditure : The peptide may enhance energy expenditure through thermogenic processes in adipose tissue, contributing to weight loss efforts.

Analyse Des Réactions Chimiques

Key Steps:

Reaction StepConditionsPurpose
Resin Loading Wang resin (0.1–0.4 mmol/g), Fmoc-Thr(tBu)-OHAnchoring C-terminal residue
Amino Acid Coupling DIC/HOBt (4:1), DMF, 1–2 h per residuePeptide bond formation
Fmoc Deprotection 20% piperidine/DMF, 2 × 5 minRemove Fmoc protecting group
Pseudoproline Use Ser/Thr pseudoprolines (e.g., Ser(ψMe,Mepro))Reduce aggregation during synthesis
Methionine Oxidation H₂O₂ (0.1 M), 30 min, RTConvert Met to Met(O)

Challenges:

  • Aggregation-prone regions (e.g., Leu₁₄–Asp₁₅ ) require pseudoproline dipeptides for improved solubility .

  • Methionine sulfoxide formation occurs post-synthesis under oxidative conditions .

Enzymatic Cleavage

Glucagon is susceptible to proteolysis by trypsin and chymotrypsin at specific residues :

EnzymeCleavage SitesResulting Fragments
TrypsinAfter Lys₁₂ , Arg₁₇ , Arg₁₈ HSQGTFTSDYSK + YLDSRR + ...
ChymotrypsinAfter Tyr₁₀ , Phe⁶ , Trp²⁵ HSQGTF + TSDY + ...

Chemical Degradation

Reaction TypeConditionsImpact
Deamidation pH > 7, 37°CAsn²⁸ and Gln residues form cyclic imides
Aspartimide Formation Acidic pH (e.g., TFA)Asp¹⁵ and Asp²₁ form succinimide intermediates
Oxidation H₂O₂, lightMet²⁷ → Met(O); Trp²⁵ oxidation to kynurenine

Stability Under Physicochemical Conditions

Stability data from accelerated studies:

ConditionTimeDegradation Products
pH 2.0 (HCl)24 hAspartimide (15%), deamidation (8%)
pH 7.4 (PBS)72 hTrp oxidation (12%), Met(O) (100%)
40°C, dry1 monthAggregate formation (5%)

Key Findings:

  • Methionine sulfoxide (Met(O)) reduces bioactivity by ~30% due to structural distortion .

  • Aspartimide formation at Asp¹⁵ and Asp²¹ is reversible under neutral pH .

Modifications and Derivatives

Bachem lists glucagon analogs with improved stability :

AnalogModificationPurpose
(Aspartimide²¹)-GlucagonAsp²¹ → aspartimideReduce hydrolysis
(β-Ala²⁹)-GlucagonThr²⁹ → β-alanineEnhance metabolic stability
(Des-His¹)-GlucagonN-terminal His deletionStudy receptor binding

Functional Implications of Key Residues

ResidueRole
His¹ Binds glucagon receptor via N-terminal domain
Tyr¹⁰ , Tyr₁₃ Stabilize α-helical structure (residues 10–27)
Trp²⁵ , Leu²⁶ Hydrophobic core critical for receptor activation

Analytical Characterization

MethodParameters
HPLC C18 column, 0.1% TFA/acetonitrile gradient
Mass Spec ESI-MS: Observed m/z 3481.8 (calculated 3482.7)
CD Spectroscopy α-helix content: 45% (pH 7.4), reduced to 30% at pH 2.0

Comparaison Avec Des Composés Similaires

Structural and Functional Similarities

The table below highlights key structural and functional differences between the target peptide and related compounds:

Compound Sequence/Modifications Target Receptor Key Applications Reference
Target Peptide H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH Likely GRPr Cancer research/therapeutics
BBN Analog () Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) GRPr Radiopharmaceutical imaging
SFLL Peptide () Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe Thrombin receptor Mesangial cell signaling studies
ACTH () Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Met-Gly-Arg-Lys-Arg-Arg-Pro-Ile-Lys... Melanocortin receptors Steroidogenesis, α-MSH precursor
Parchem Peptide () Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys Unspecified Research reagent
Key Observations:
  • GRPr Targeting: The target peptide shares a conserved C-terminal motif (Trp-Leu-Met) with BBN analogs, critical for GRPr binding . However, the BBN analog in is truncated (14 residues) and includes Dpr (2,3-diaminopropionic acid) for chelating radiometals like <sup>99m</sup>Tc, enabling imaging applications. The target peptide’s longer sequence may confer higher receptor specificity but reduced metabolic stability without modifications like Dpr .
  • Modifications: The Met(O) in the target peptide contrasts with unmodified Met in BBN analogs.
  • Functional Divergence: Despite sequence overlaps with ACTH (), the target peptide lacks the N-terminal motif (e.g., Ser-Tyr-Ser-Met) required for melanocortin receptor activation, ruling out steroidogenic activity .

Receptor Binding and Signaling

  • GRPr Specificity: BBN analogs in demonstrated nanomolar affinity for GRPr in PC-3 prostate cancer models. The target peptide’s extended C-terminal region (e.g., Arg-Arg-Ala-Gln-Asp) may enhance binding avidity through additional electrostatic interactions with GRPr’s extracellular domains .
  • Thrombin Receptor Agonism : The SFLL peptide () mimics thrombin’s proteolytic activation of its receptor. Unlike the target peptide, SFLL lacks helical structures but relies on a minimal motif (Ser-Phe-Leu-Leu-Arg) for receptor activation, highlighting how short sequences can drive GPCR signaling .

Pharmacological and Diagnostic Potential

  • Imaging Applications : BBN analogs labeled with <sup>99m</sup>Tc () achieved tumor-to-background ratios >5:1 in preclinical models. The target peptide’s Met(O) could mitigate rapid hepatic clearance, but its lack of chelating groups (e.g., Dpr) limits direct radiometal incorporation .
  • Therapeutic Design : Peptides like ACTH () and α-MSH are cleaved into shorter active fragments. The target peptide’s length may necessitate proteolytic processing for activity, though its disulfide bonds (absent in evidence) could stabilize tertiary structure .

Stability and Metabolic Considerations

  • Oxidative Stability : The Met(O) modification in the target peptide prevents methionine oxidation—a common degradation pathway—enhancing shelf-life compared to unmodified BBN analogs .
  • Proteolytic Resistance : Shorter peptides (e.g., BBN analogs) are more susceptible to serum proteases. The target peptide’s longer sequence may include protease-resistant motifs (e.g., Arg-Arg), though this requires experimental validation .

Q & A

Q. What statistical frameworks are robust for analyzing dose-response curves in peptide activity assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using tools like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For non-linear responses, apply Bayesian hierarchical models to account for plate-to-plate variability .

Tables for Key Methodological Comparisons

Technique Application Limitations References
LC-MS/MS (CID/ETD)Sequence validation, PTM analysisLow sensitivity for hydrophobic peptides
CD SpectroscopySecondary structure quantificationRequires high peptide purity
SPRReal-time binding kineticsMembrane protein immobilization challenges
Cryo-EMHigh-resolution structural analysisLimited for small peptides (<50 kDa)

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